Cas no 101083-92-5 (5-Nitro-1H-pyrrolo[2,3-b]pyridine)
5-Nitro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-7-azaindole
- 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine
- 1H-Pyrrolo[2,3-b] pyridine, 5-nitro-
- 5-Nitro-7-aza-1H-indole
- 1H-PYRROLO[2,3-B]PYRIDINE, 5-NITRO-
- PubChem17751
- INMIPMLIYKQQID-UHFFFAOYSA-N
- BCP27868
- FCH853234
- RP09009
- 1H-Pyrrolo[2,3-b]pyridine,5-nitro-
- PB15855
- OR308037
- EN000472
- AB003439
- 101083-92-5
- DS-10666
- SY097773
- AM20050609
- A16247
- CS-B0505
- SCHEMBL1365382
- MFCD06659682
- FT-0648835
- DTXSID80467950
- W-200645
- AKOS006293389
- DB-011630
- 5-Nitro-1H-pyrrolo[2,3-b]pyridine
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- MDL: MFCD06659682
- Inchi: 1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
- InChI Key: INMIPMLIYKQQID-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C2C(C=CN2)=C1)=O
Computed Properties
- Exact Mass: 163.03800
- Monoisotopic Mass: 163.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5
- XLogP3: 1.1
Experimental Properties
- Color/Form: Solid
- Density: 1.525
- Melting Point: 280 °C(Dec)
- Boiling Point: 363.4±22.0 °C at 760 mmHg
- Flash Point: 173.6±22.3 °C
- Refractive Index: 1.741
- PSA: 74.50000
- LogP: 1.99430
5-Nitro-1H-pyrrolo[2,3-b]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315;H319;H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:2-8 °C
5-Nitro-1H-pyrrolo[2,3-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitro-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103607-1g |
5-nitro-1H-pyrrolo[2,3-b]pyridine |
101083-92-5 | 95%+ | 1g |
$60 | 2021-08-06 | |
| Chemenu | CM103607-5g |
5-nitro-1H-pyrrolo[2,3-b]pyridine |
101083-92-5 | 95%+ | 5g |
$192 | 2021-08-06 | |
| Chemenu | CM103607-10g |
5-nitro-1H-pyrrolo[2,3-b]pyridine |
101083-92-5 | 95%+ | 10g |
$344 | 2021-08-06 | |
| Chemenu | CM103607-25g |
5-nitro-1H-pyrrolo[2,3-b]pyridine |
101083-92-5 | 95%+ | 25g |
$715 | 2021-08-06 | |
| Fluorochem | 080031-250mg |
5-Nitro-7-azaindole |
101083-92-5 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 080031-1g |
5-Nitro-7-azaindole |
101083-92-5 | 95% | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 080031-5g |
5-Nitro-7-azaindole |
101083-92-5 | 95% | 5g |
£105.00 | 2022-03-01 | |
| Fluorochem | 080031-10g |
5-Nitro-7-azaindole |
101083-92-5 | 95% | 10g |
£175.00 | 2022-03-01 | |
| AstaTech | 52604-0.5/G |
5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE |
101083-92-5 | 97% | 0.5g |
$23 | 2023-09-17 | |
| AstaTech | 52604-1/G |
5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE |
101083-92-5 | 97% | 1g |
$38 | 2023-09-17 |
5-Nitro-1H-pyrrolo[2,3-b]pyridine Suppliers
5-Nitro-1H-pyrrolo[2,3-b]pyridine Related Literature
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Saumitra Sengupta,Parthasarathi Das Org. Biomol. Chem. 2021 19 8409
Additional information on 5-Nitro-1H-pyrrolo[2,3-b]pyridine
Introduction to 5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 101083-92-5)
5-Nitro-1H-pyrrolo[2,3-b]pyridine, identified by the chemical abstracts service number 101083-92-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The nitro group appended to the pyrrolopyridine core introduces unique electronic and steric properties, making it a versatile scaffold for further chemical modification and biological exploration.
The molecular structure of 5-Nitro-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system comprising a pyrrole ring and a pyridine ring, with the nitro functional group positioned at the 5-position of the pyrrole ring. This arrangement confers distinct reactivity patterns, enabling its use as a precursor in synthesizing more complex molecules. The presence of the nitro group also enhances the compound's solubility in polar solvents, facilitating its use in various chemical reactions and biological assays.
In recent years, 5-Nitro-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. One of the most compelling areas of research involves its role as an intermediate in the synthesis of bioactive molecules. For instance, derivatives of this compound have been explored for their antimicrobial and anticancer properties. The nitro group can be readily reduced to an amine, allowing for further functionalization and the introduction of other pharmacophores that may enhance biological activity.
Recent studies have highlighted the significance of 5-Nitro-1H-pyrrolo[2,3-b]pyridine in the development of small-molecule inhibitors targeting specific enzymatic pathways. Researchers have demonstrated that modifications at various positions within the pyrrolopyridine core can fine-tune binding interactions with biological targets. This flexibility has led to the discovery of novel compounds with improved selectivity and potency. For example, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in inflammatory diseases.
The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine itself is an intriguing challenge due to its complex structural framework. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient synthetic strategies, reducing both reaction times and environmental impact. These improvements have made it feasible to produce larger quantities of this compound for industrial applications.
Beyond its pharmaceutical applications, 5-Nitro-1H-pyrrolo[2,3-b]pyridine has found utility in materials science. Its ability to participate in coordination chemistry with metal ions has led to the development of novel catalysts and luminescent materials. These applications leverage the unique electronic properties conferred by the nitro group and the conjugated π-system of the pyrrolopyridine core.
The biological activity of 5-Nitro-1H-pyrrolo[2,3-b]pyridine is further enhanced by its capacity to undergo metabolic transformations within biological systems. The nitro group can be reduced to an amine or even further oxidized to form a nitrite or nitrile derivative, depending on cellular conditions. These transformations can alter the compound's pharmacokinetic profile and bioavailability, making it an attractive scaffold for designing prodrugs or bioactivatable molecules.
In conclusion, 5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 101083-92-5) represents a structurally fascinating and biologically relevant compound with diverse applications across pharmaceuticals and materials science. Its unique chemical properties make it a valuable building block for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new synthetic methodologies and biological functions associated with this scaffold, its importance is likely to grow even further.
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